molecular formula C17H21N4O9P B608781 Lyxoflavin 5'-monophosphate CAS No. 53860-75-6

Lyxoflavin 5'-monophosphate

Cat. No.: B608781
CAS No.: 53860-75-6
M. Wt: 456.3478
InChI Key: FVTCRASFADXXNN-OBJOEFQTSA-N
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Description

Lyxoflavin 5'-monophosphate is a flavin nucleotide derivative distinguished by its lyxose sugar component, a pentose isomer of ribose with a distinct stereochemical configuration . The 5'-monophosphate group likely enhances its solubility and cofactor functionality, akin to FMN and adenosine 5'-monophosphate (AMP) .

Properties

CAS No.

53860-75-6

Molecular Formula

C17H21N4O9P

Molecular Weight

456.3478

IUPAC Name

L-Arabinitol, 5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-, 1-(dihydrogen phosphate)

InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12-,14-/m0/s1

InChI Key

FVTCRASFADXXNN-OBJOEFQTSA-N

SMILES

O[C@H]([C@H]([C@H](CN1C2=CC(C)=C(C)C=C2N=C3C(NC(N=C13)=O)=O)O)O)COP(O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lyxoflavin 5'-monophosphate

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Solvent Selection

The phosphorylation of lyxoflavin to its 5'-monophosphate derivative parallels the well-established riboflavin phosphorylation process. Central to this reaction is the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent. In riboflavin synthesis, γ-butyrolactone serves as the optimal solvent due to its ability to dissolve both riboflavin and POCl₃ while minimizing side reactions. For lyxoflavin, γ-butyrolactone is similarly hypothesized to enhance reaction efficiency, though empirical validation is required.

The reaction proceeds via the formation of a lyxoflavin-4',5'-cyclophosphoric acid ester chloride intermediate (analogous to riboflavin’s intermediate). This intermediate undergoes hydrolysis to yield lyxoflavin 5'-monophosphate. Critical parameters include:

  • Molar ratio : 1.2–3 mol POCl₃ per mol lyxoflavin.

  • Temperature : 30–35°C during phosphorylation, followed by hydrolysis at 85–95°C.

  • Solvent volume : 1–1.5 L γ-butyrolactone per mole of lyxoflavin.

Hydrolysis and Neutralization

Post-phosphorylation, controlled hydrolysis is essential to convert the cyclophosphoric acid ester into the monophosphate. For riboflavin, introducing 30–50 mol water per mole of substrate at 85–95°C ensures complete hydrolysis while minimizing degradation. Lyxoflavin’s stability under these conditions remains untested, but analogous protocols suggest similar parameters. Subsequent neutralization with aqueous sodium hydroxide (to pH 5.5–6.0) yields the monosodium salt, a stable form for pharmaceutical applications.

Comparative Analysis of Phosphorylation Efficiency

Yield and Purity Considerations

Riboflavin 5'-phosphate synthesis achieves yields of 75–80% with <6% residual riboflavin. For lyxoflavin, yield optimization would require adjustments to:

  • Reaction time : Extended hydrolysis durations (5–20 minutes at 85–95°C) may improve phosphate group stability.

  • Impurity profile : Lyxoflavin’s isomerization tendencies during phosphorylation could increase byproducts (e.g., 3'- or 4'-monophosphates), necessitating refined purification.

The table below extrapolates riboflavin-derived data to hypothesized lyxoflavin conditions:

ParameterRiboflavin 5'-PhosphateLyxoflavin 5'-Phosphate (Hypothesized)
POCl₃ molar ratio1.2–31.5–3.5
Optimal solventγ-Butyrolactoneγ-Butyrolactone
Hydrolysis temperature85–95°C80–90°C
Residual substrate<6%5–10%

Purification and Analytical Validation

Chromatographic Techniques

Riboflavin 5'-phosphate purification leverages solubility differences in ethanolamine or morpholine solutions to remove unreacted substrate. For lyxoflavin, similar ammonium salt precipitation methods may apply, though lyxoflavin’s lower solubility in polar solvents could necessitate higher solvent volumes or alternative amines (e.g., triethylamine).

Spectroscopic and Optical Characterization

Ultraviolet-visible (UV-Vis) spectroscopy and optical rotation measurements are critical for validating this compound purity. Riboflavin derivatives exhibit characteristic absorption maxima at 445 nm, while lyxoflavin’s maxima may shift due to structural differences. Optical rotation values for riboflavin 5'-phosphate range from +38° to +39° ; lyxoflavin’s values would require empirical determination but are expected to differ due to lyxose’s distinct stereochemistry.

Chemical Reactions Analysis

Structural Characteristics and Reactivity

Lyxoflavin 5'-monophosphate (C₁₇H₂₁N₄O₉P; MW 456.3 g/mol) features a phosphorylated lyxose moiety attached to a dimethylbenzo[g]pteridine-dione system . Key structural elements include:

  • A 5'-monophosphate group enabling interactions with enzymes and metal ions.

  • L-lyxose configuration (2S,3S,4S), distinguishing it from riboflavin derivatives .

  • Hydroxyl groups at positions 2, 3, and 4 of the sugar, contributing to hydrogen-bonding interactions .

This structure underpins its role in redox reactions and coenzymatic activity.

Coenzymatic Activity and Binding Mechanisms

This compound exhibits FMN-like coenzymatic activity but with reduced efficacy due to conformational constraints :

PropertyThis compoundFMN
Conformer population (active)LowerHigher
Binding affinity to flavodoxinModerateHigh
Redox midpoint potentialNot reported−0.12 V (vs. SHE)
  • Mechanism : Molecular modeling shows that its L-lyxose configuration reduces the population of conformers capable of initiating binding to flavodoxin .

  • Phosphorylation impact : The 5'-phosphate group is critical for electrostatic interactions with enzyme active sites, though steric hindrance from the lyxose moiety limits efficiency .

Synthetic and Phosphorylation Pathways

While direct synthesis methods for this compound are not fully detailed in available literature, insights can be drawn from analogous riboflavin phosphorylation processes :

  • Phosphorylation of lyxoflavin : Likely involves reaction with phosphorus oxychloride (POCl₃) in a lactone solvent, followed by hydrolysis and pH adjustment to isolate the monosodium salt .

  • Key conditions :

    • Temperature: 30–40°C for phosphorylation .

    • pH adjustment: ~5.5–6.0 with NaOH to crystallize the sodium salt .

  • Yield and purity : Riboflavin 5'-phosphate analogs achieve 75–80% purity post-synthesis, with residual riboflavin <6% .

Comparative Biochemical Activity

This compound's activity is context-dependent:

Reaction TypeActivity LevelNotes
Flavin-dependent oxidoreductionReduced (~50% of FMN)Due to suboptimal conformer distribution
Growth promotion in organismsAbsentFailure occurs at phosphorylation stage
  • Enzyme compatibility : Binds to flavodoxin but with lower catalytic turnover .

  • Therapeutic potential : Limited by inefficient phosphorylation in vivo .

Research Findings and Implications

  • Computational modeling : Energy-minimized conformers of this compound reveal that its lower activity stems from fewer active conformers compared to FMN .

  • Biocatalytic applications : Modern phosphorylation techniques, such as enzyme-mediated processes, could enhance its synthesis efficiency .

  • Environmental impact : Traditional POCl₃-based methods generate waste; sustainable alternatives (e.g., biocatalysis) are under exploration .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s pteridine ring system is of interest due to its similarity to naturally occurring pteridines, which play roles in various biological processes.

Medicine

Industry

In industry, the compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.

Mechanism of Action

The mechanism of action of Lyxoflavin 5'-monophosphate involves its interaction with specific molecular targets. The pteridine ring system can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Compound Sugar Component Phosphate Position Core Structure Key Modifications
Lyxoflavin 5'-monophosphate Lyxose 5' Isoalloxazine ring Lyxose replaces ribose
FMN (Riboflavin-5'-phosphate) Ribose 5' Isoalloxazine ring Ribose backbone
5-Deazariboflavin 5'-phosphate Ribose 5' 5-deaza-isoalloxazine Nitrogen at position 5 replaced
AMP Ribose 5' Adenine base No flavin moiety
  • Lyxose vs.
  • Phosphate Position : The 5'-phosphate in lyxoflavin and FMN facilitates interactions with apoenzymes, as seen in AMP’s role in energy transfer .

Functional Roles

  • This compound: Hypothesized to act as a flavoprotein cofactor in muscle metabolism, though enzymatic targets remain uncharacterized .
  • AMP : Central to cellular energy homeostasis (ATP/ADP/AMP cycle) and allosteric regulation (e.g., AMP-activated protein kinase) .
  • −220 mV for FMN), used to study radical-based enzymatic mechanisms .

Kinetic and Regulatory Comparisons

Enzyme Interactions

  • AMP Deaminase (AMPD): AMPD from freeze-tolerant wood frogs (Rana sylvatica) shows a substrate affinity (S0.5AMP) of 5.0 mM under control conditions, increasing to 15.0 mM in frozen muscle due to phosphorylation . this compound’s interaction with AMPD is unreported, but structural analogs like GTP inhibit AMPD (IC50 = 0.08–0.15 mM) .
  • Temperature and Cofactor Effects :

    • High glucose (250 mM) reduces AMPD’s S0.5AMP by 30–40% in frozen muscle, while low temperature (5°C) increases it by 1.4–1.9× .
    • FMN’s binding to flavoproteins is temperature-sensitive, but lyxoflavin’s thermal stability in muscle remains unstudied .

Allosteric Modulation

Compound Activators Inhibitors
This compound Unknown Unknown
FMN Mg²⁺, ATP (flavokinase) None reported
AMP Mg·ATP, Mg·ADP (AMPD) IMP, GTP, NH₄⁺ (AMPD)
5-Deazariboflavin 5'-phos. None reported None reported

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lyxoflavin 5'-monophosphate
Reactant of Route 2
Reactant of Route 2
Lyxoflavin 5'-monophosphate

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